Sunitinib N-oxide is classified as a drug metabolite. It originates from the metabolic conversion of sunitinib through oxidative processes in the body, primarily involving cytochrome P450 enzymes. The compound can be identified by its unique chemical structure and properties that differentiate it from its parent compound, sunitinib.
The synthesis of sunitinib N-oxide typically involves the oxidation of sunitinib using various oxidizing agents. Common methods include:
These methods can yield varying degrees of purity and yield, necessitating careful optimization of reaction conditions to achieve desired outcomes.
Sunitinib N-oxide has a specific molecular structure characterized by the addition of an oxygen atom to the nitrogen atom in the sunitinib molecule. Its molecular formula is , with a molecular weight of approximately 366.47 g/mol. The structural representation includes:
The compound's structural features contribute to its biological activity and interaction with target proteins.
Sunitinib N-oxide undergoes various chemical reactions, particularly in metabolic pathways where it is further transformed or conjugated. Key reactions include:
Understanding these reactions is crucial for predicting pharmacokinetics and drug interactions.
Sunitinib N-oxide exhibits several notable physical and chemical properties:
These properties are essential for understanding the drug's behavior in biological systems.
Sunitinib N-oxide is primarily utilized in pharmacological research to better understand the metabolism and efficacy of sunitinib as an anticancer agent. Its applications include:
Sunitinib N-oxide is a monoxygenated metabolite of the tyrosine kinase inhibitor sunitinib. Its systematic IUPAC name is N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide, reflecting the addition of an oxygen atom to the tertiary amine nitrogen within the diethylaminoethyl side chain of the parent compound. The molecular formula is C22H27FN4O3, with a molecular weight of 414.47 g/mol [2] [4] .
Key structural features include:
Table 1: Atomic and Stereochemical Data for Sunitinib N-oxide
Property | Value | Source |
---|---|---|
Molecular Formula | C22H27FN4O3 | [2] [4] |
Molecular Weight | 414.47 g/mol | [4] |
Canonical SMILES | CCN+(CC)CCNC(=O)c1c(C)[nH]c(/C=C/2C(=O)Nc3ccc(F)cc23)c1C | [7] |
Configuration | (Z)-isomer at exocyclic double bond | [7] |
Ionization (pKa): The N-oxide group exhibits basic properties with a pKa of 8.95, indicating protonation occurs primarily under acidic conditions. This contrasts with sunitinib (pKa 8.95 for the tertiary amine), though the N-oxide’s protonated form shows reduced lipophilicity [2] [6].
Solubility: Sunitinib N-oxide has low aqueous solubility (<1 mg/mL in pH 1.2–6.8 buffers), similar to sunitinib. It demonstrates moderate solubility in organic solvents like dimethyl sulfoxide [2] [6].
Lipophilicity: The partition coefficient (LogP) is approximately 2.5, reduced from sunitinib’s LogP of 5.2. This increased polarity stems from the N-oxide’s charge distribution [2] [6].
Stability: The compound is stable in solid form when stored at -20°C but degrades under prolonged light exposure or extreme pH. Thermal analysis shows a melting point of 189–191°C [2] [7].
Table 2: Physicochemical Properties of Sunitinib N-oxide
Property | Value | Conditions/Significance |
---|---|---|
pKa | 8.95 | Governs ionization state at physiological pH |
LogP | ~2.5 | Indicates moderate lipophilicity |
Water Solubility | <1 mg/mL | Limited bioavailability potential |
Melting Point | 189–191°C | Crystalline solid stability |
Storage | -20°C, protected from light | Prevents degradation |
Structural Differentiation:
Metabolic Relationships:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1